Tambiciclib

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

2247481-08-7 |

|---|---|

Molecular Formula |

C25H35ClN6O2S |

Molecular Weight |

519.1 g/mol |

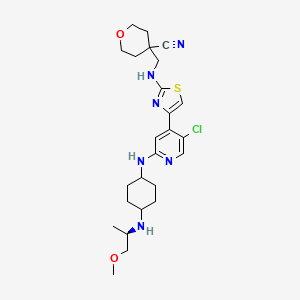

IUPAC Name |

4-[[[4-[5-chloro-2-[[4-[[(2R)-1-methoxypropan-2-yl]amino]cyclohexyl]amino]pyridin-4-yl]-1,3-thiazol-2-yl]amino]methyl]oxane-4-carbonitrile |

InChI |

InChI=1S/C25H35ClN6O2S/c1-17(13-33-2)30-18-3-5-19(6-4-18)31-23-11-20(21(26)12-28-23)22-14-35-24(32-22)29-16-25(15-27)7-9-34-10-8-25/h11-12,14,17-19,30H,3-10,13,16H2,1-2H3,(H,28,31)(H,29,32)/t17-,18?,19?/m1/s1 |

InChI Key |

PGVNLOUNSPQGJP-LMDPOFIKSA-N |

Isomeric SMILES |

C[C@H](COC)NC1CCC(CC1)NC2=NC=C(C(=C2)C3=CSC(=N3)NCC4(CCOCC4)C#N)Cl |

Canonical SMILES |

CC(COC)NC1CCC(CC1)NC2=NC=C(C(=C2)C3=CSC(=N3)NCC4(CCOCC4)C#N)Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Tambiciclib, a Potent and Selective CDK9 Inhibitor

For Immediate Release

Shanghai, China – December 15, 2025 – This technical guide provides an in-depth analysis of the mechanism of action of Tambiciclib (formerly known as GFH009), a highly potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of CDK9 inhibition in oncology.

This compound is an orally active small molecule that has demonstrated significant anti-leukemic efficacy in preclinical models and promising clinical activity, particularly in acute myeloid leukemia (AML).[1][2][3] Its mechanism of action is centered on the specific inhibition of CDK9, a key regulator of transcriptional elongation.[1][4]

The Role of CDK9 in Transcriptional Regulation and Oncogenesis

Cyclin-Dependent Kinase 9 (CDK9) is a serine/threonine kinase that, in complex with its regulatory partners, primarily Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb).[4][5] The P-TEFb complex plays a critical role in the transition from abortive to productive transcription by phosphorylating the C-terminal domain (CTD) of the large subunit of RNA Polymerase II (RNA Pol II) at the serine 2 (Ser2) position.[1][5] This phosphorylation event releases RNA Pol II from promoter-proximal pausing, allowing for efficient transcriptional elongation of many genes, including those encoding short-lived anti-apoptotic proteins and oncoproteins that are crucial for the survival and proliferation of cancer cells.[4][5]

Dysregulation of CDK9 activity is a hallmark of various cancers, which become dependent on the continuous transcription of these survival genes.[5] Key downstream targets of the CDK9-mediated transcriptional machinery include the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL1) and the proto-oncogene MYC.[1][5] By maintaining high levels of these proteins, cancer cells can evade apoptosis and sustain rapid proliferation. Therefore, inhibiting CDK9 presents a compelling therapeutic strategy to selectively target these cancer cell vulnerabilities.

This compound's Direct Inhibition of CDK9 Kinase Activity

This compound exerts its therapeutic effect through direct, competitive inhibition of the ATP-binding site of CDK9.[1] This targeted action blocks the kinase activity of the P-TEFb complex, thereby preventing the phosphorylation of RNA Pol II at Ser2.

Quantitative Data on this compound's Potency and Selectivity

The following table summarizes the key quantitative metrics that underscore the potency and selectivity of this compound.

| Parameter | Value | Cell Lines/Assay Conditions | Reference |

| IC50 (CDK9) | 1 nM | Biochemical Kinase Assay | [1] |

| Selectivity | >200-fold over other CDKs | Kinase Panel Screening | [1] |

| GI50 (AML Cell Lines) | < 50 nM | CellTiter-Glo Assay (72h) | [1] |

| EC50 (p-RNA Pol II Ser2 Inhibition) | < 300 nM | Western Blot in OCI-AML-3, MV4-11, and HL-60 cells (2h) | [1] |

Downstream Cellular Consequences of CDK9 Inhibition by this compound

The inhibition of CDK9 by this compound initiates a cascade of downstream events that culminate in cancer cell death.

Inhibition of RNA Polymerase II Phosphorylation

As a direct consequence of CDK9 inhibition, this compound potently and dose-dependently reduces the phosphorylation of RNA Pol II at Ser2.[1] This effect is highly specific, as this compound does not affect the phosphorylation of RNA Pol II at Ser5, which is mediated by CDK7.[1]

Downregulation of Key Survival Proteins

The suppression of transcriptional elongation leads to a rapid decrease in the mRNA and protein levels of key survival factors with short half-lives, most notably MCL1 and MYC.[1][5] This depletion of essential pro-survival signals is a critical step in the induction of apoptosis.

Induction of Apoptosis

By downregulating anti-apoptotic proteins like MCL1, this compound shifts the cellular balance towards apoptosis.[1] This is evidenced by the increased cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP) in AML cell lines treated with this compound.[1]

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of action and the methods used to study it, the following diagrams are provided.

Caption: Mechanism of action of this compound.

Caption: Western blot workflow for this compound.

Detailed Experimental Protocols

The following sections provide generalized protocols for key experiments used to characterize the mechanism of action of this compound.

Western Blot for Phospho-RNA Polymerase II (Ser2), MCL1, and MYC

This protocol is used to assess the effect of this compound on the phosphorylation of its direct target, RNA Pol II, and the expression of downstream effector proteins.

1. Cell Culture and Treatment:

-

Culture human AML cell lines (e.g., MV4-11, OCI-AML-3, HL-60) in appropriate media and conditions.

-

Seed cells at a density to ensure they are in the logarithmic growth phase at the time of treatment.

-

Treat cells with a dose range of this compound (e.g., 0.03-3 µM) or vehicle control (DMSO) for a specified time (e.g., 2 hours for p-RNA Pol II, 10-24 hours for MCL1 and MYC).[1]

2. Cell Lysis and Protein Quantification:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

3. SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate proteins on a polyacrylamide gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

-

Rabbit anti-phospho-RNA Pol II (Ser2)

-

Rabbit anti-MCL1

-

Rabbit anti-c-MYC

-

Mouse anti-β-actin (as a loading control)

-

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Data Analysis:

-

Quantify band intensities using image analysis software.

-

Normalize the intensity of the target protein bands to the loading control.

Cell Viability Assay (CellTiter-Glo®)

This assay is used to determine the cytotoxic effects of this compound on cancer cell lines.

1. Cell Seeding:

-

Seed AML cells in opaque-walled 96-well or 384-well plates at a predetermined optimal density in a final volume of 100 µL or 50 µL, respectively.[6][7]

2. Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Add the compound to the cells and incubate for a specified period (e.g., 72 hours).[1]

3. Assay Procedure:

-

Equilibrate the plate to room temperature for approximately 30 minutes.[6]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[7]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[6]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6]

-

Measure luminescence using a plate reader.

4. Data Analysis:

-

Subtract the background luminescence from control wells containing medium only.

-

Normalize the data to the vehicle-treated control cells (representing 100% viability).

-

Calculate the GI50 (concentration causing 50% growth inhibition) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Kinase Inhibition Assay

This biochemical assay is used to determine the IC50 of this compound against purified CDK9.

1. Reagent Preparation:

-

Prepare a serial dilution of this compound.

-

Prepare a solution of recombinant human CDK9/Cyclin T1 enzyme.

-

Prepare a reaction mixture containing a suitable kinase substrate (e.g., a peptide derived from the RNA Pol II CTD) and ATP.

2. Assay Procedure:

-

Add the diluted this compound and a vehicle control to the wells of a microplate.

-

Add the CDK9/Cyclin T1 enzyme to each well and incubate briefly.

-

Initiate the kinase reaction by adding the substrate/ATP mixture.

-

Incubate at room temperature for a set period (e.g., 60 minutes) to allow for phosphorylation.

3. Signal Detection:

-

Stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity. This can be done using a variety of commercial kits, such as ADP-Glo™, which generates a luminescent signal.

4. Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the control wells.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Binding Kinetics of this compound

While the IC50 value provides a measure of the potency of this compound, a comprehensive understanding of its interaction with CDK9 requires the determination of its binding kinetics, including the association rate constant (k-on), the dissociation rate constant (k-off), and the equilibrium dissociation constant (Ki). At present, specific public data on the binding kinetics of this compound are not available. Such data, typically obtained through techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), would provide valuable insights into the residence time of the drug on its target and could further explain its potent and durable cellular effects.

Conclusion

This compound is a highly potent and selective inhibitor of CDK9 that acts by directly blocking the kinase's ATP-binding site. This leads to the inhibition of RNA Polymerase II phosphorylation at Ser2, resulting in the suppression of transcriptional elongation. Consequently, the expression of key oncogenic and anti-apoptotic proteins, such as MYC and MCL1, is downregulated, leading to the induction of apoptosis in cancer cells. The robust preclinical data and promising early clinical findings for this compound underscore the therapeutic potential of targeting CDK9 in transcriptionally addicted cancers. Further investigation into its binding kinetics will provide a more complete picture of its molecular interactions and could aid in the optimization of its clinical application.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cancernetwork.com [cancernetwork.com]

- 3. fiercebiotech.com [fiercebiotech.com]

- 4. benchchem.com [benchchem.com]

- 5. CDK9 inhibition by dinaciclib potently suppresses Mcl-1 to induce durable apoptotic responses in aggressive MYC-driven B-cell lymphoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. OUH - Protocols [ous-research.no]

- 7. promega.com [promega.com]

The Genesis of Tambiciclib (GFH009): A Deep Dive into its Discovery and Synthesis

Shanghai, China - Tambiciclib (GFH009), a highly potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), is emerging as a promising therapeutic agent in the landscape of oncology, particularly for hematological malignancies. Developed by GenFleet Therapeutics and currently undergoing clinical investigation, this small molecule has demonstrated significant anti-tumor activity in both preclinical models and early-phase human trials. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical data of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Medicinal Chemistry

The discovery of this compound originated from a focused drug discovery program aimed at identifying novel, potent, and highly selective CDK9 inhibitors. While specific details of the initial high-throughput screening campaigns and lead optimization strategies are proprietary, the development of this compound was driven by the therapeutic hypothesis that selective inhibition of CDK9 would offer a targeted approach to treating cancers reliant on transcriptional addiction.

Preclinical research has shown that GFH009 effectively curtails the expression of downstream oncogenes essential for rapid cell division and protein expression through a specific and transient inhibition of CDK9.[1] With a selectivity of over 100 times for CDK9 compared to other CDK subtypes, GFH009's mechanism of action is thought to deprive cancer cells, which are often dependent on oncogenes, of critical survival signals, ultimately leading to senescence and apoptosis.[1][2]

Synthesis of this compound (GFH009)

The chemical synthesis of this compound is a multi-step process that involves the careful construction of its complex heterocyclic core. A key patent filed by GenFleet Therapeutics outlines the preparation of various polymorphs of the CDK9 inhibitor. The core structure, identified as 4-(((4-(5-chloro-2-(((1R,4r)-4-(((R)-1-methoxypropyl-2-yl)amino)cyclohexyl)amino)pyridine-4-yl)thiazole-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile, underscores the intricate molecular architecture of the compound.

While the full, unabridged synthesis protocol is detailed within the patent filings, a generalized workflow for the synthesis of complex, multi-ring heterocyclic compounds like this compound can be conceptualized.

Caption: Generalized synthetic workflow for this compound (GFH009).

Mechanism of Action: Selective CDK9 Inhibition

This compound exerts its anti-cancer effects by selectively inhibiting CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex. The P-TEFb complex, which also includes a cyclin partner (most commonly Cyclin T1), plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II (RNAPII). This phosphorylation event releases RNAPII from a paused state, allowing for productive transcriptional elongation of many genes, including critical proto-oncogenes like MYC and anti-apoptotic proteins such as MCL-1.

By inhibiting CDK9, this compound effectively blocks this phosphorylation step, leading to a global downregulation of transcription. This is particularly detrimental to cancer cells that are "addicted" to the continuous high-level expression of certain oncogenes for their survival and proliferation. The subsequent decrease in short-lived oncoproteins like MYC and MCL-1 triggers apoptosis in malignant cells.

Caption: this compound's inhibition of the CDK9 signaling pathway.

Preclinical and In Vitro Efficacy

This compound has demonstrated remarkable potency and selectivity in a range of preclinical studies.

Kinase Inhibition Profile

| Kinase Target | IC50 (nM) | Selectivity vs. other CDKs | Selectivity vs. DYRK1A/B |

| CDK9 | 1 | >200-fold | >100-fold |

Data compiled from publicly available sources.[3]

In Vitro Cell-Based Assays

| Cell Line | Cancer Type | GI50 (nM) |

| Various AML cell lines | Acute Myeloid Leukemia | < 50 |

| Patient-derived primary AML cells | Acute Myeloid Leukemia | < 50 |

| Normal peripheral blood mononuclear cells (PBMCs) | Non-cancerous | > 10,000 |

Data compiled from publicly available sources.[3]

This compound potently and dose-dependently inhibits the phosphorylation of RNA Pol II at Ser2 in various AML cell lines, with an EC50 of less than 300 nM.[3] Importantly, it shows no effect on the CDK7-mediated phosphorylation of RNA Pol II at Ser5 or CDK9 at Thr186, confirming its high selectivity within the cellular context.[3]

Experimental Protocols

In Vitro CDK9 Kinase Assay (Illustrative)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the CDK9/Cyclin T1 complex.

Materials:

-

Recombinant human CDK9/Cyclin T1 enzyme

-

Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

-

ATP

-

CDK9-specific peptide substrate

-

This compound (GFH009)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add the diluted this compound or DMSO (vehicle control).

-

Add the CDK9/Cyclin T1 enzyme to each well.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol.

-

Luminescence is measured using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Viability Assay (Illustrative)

Objective: To determine the half-maximal growth inhibition (GI50) of this compound in cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MV4-11, HL-60)

-

Complete cell culture medium

-

This compound (GFH009)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or DMSO (vehicle control).

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Allow the plate to equilibrate to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker to induce cell lysis.

-

Measure the luminescent signal using a plate reader.

-

Calculate the percent viability for each this compound concentration relative to the vehicle control.

-

Determine the GI50 value by fitting the data to a four-parameter logistic curve.

Clinical Development and Future Directions

This compound (GFH009) is currently being evaluated in Phase 2 clinical trials for the treatment of relapsed or refractory acute myeloid leukemia (AML).[1][4] It is also in Phase 1/2 trials for other hematological malignancies. The FDA has granted this compound Fast Track and Orphan Drug designations for the treatment of relapsed/refractory peripheral T-cell lymphomas and acute myeloid leukemia.[5]

The promising preclinical data, coupled with the encouraging results from early clinical studies, position this compound as a potentially best-in-class CDK9 inhibitor. Its high selectivity may translate to an improved safety profile compared to less selective CDK inhibitors, a critical factor for patient tolerability and long-term treatment. Future research will likely focus on expanding its clinical application to other cancer types, exploring combination therapies, and identifying predictive biomarkers to guide patient selection.

References

- 1. cancernetwork.com [cancernetwork.com]

- 2. GenFleet Announces GFH009 Granted with FDA Orphan Drug Designation for Treatment of Acute Myeloid Leukemia-GenFleet Therapeutics [genfleet.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. onclive.com [onclive.com]

- 5. GenFleet Therapeutics Announces GFH009 Granted with FDA Fast Track, Orphan Drug Designations for Treating R/R Peripheral T-cell Lymphomas and Acute Myeloid Leukemia [prnewswire.com]

Tambiciclib Target Validation in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation of Tambiciclib (formerly SLS009 and GFH009), a highly potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9). This document details the mechanism of action, experimental validation, and preclinical and clinical efficacy of this compound in various cancer models.

Introduction to this compound and its Target: CDK9

This compound is an orally active, highly selective inhibitor of CDK9 with an IC50 of 1 nM. It demonstrates over 200-fold selectivity for CDK9 compared to other cyclin-dependent kinases. CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II (RNAPII). This phosphorylation event releases RNAPII from promoter-proximal pausing, enabling transcriptional elongation. In many cancers, the dysregulation of CDK9 activity leads to the overexpression of anti-apoptotic proteins, such as Myeloid Cell Leukemia 1 (MCL-1), and oncogenes like MYC, which are critical for tumor cell survival and proliferation. By inhibiting CDK9, this compound effectively downregulates the expression of these key survival proteins, leading to cell cycle arrest and apoptosis in cancer cells.

Mechanism of Action

This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of CDK9. This inhibition prevents the phosphorylation of RNAPII at serine 2 of its C-terminal domain, which is a critical step for the transition from transcriptional initiation to elongation. The subsequent decrease in the transcription of short-lived mRNA transcripts leads to the rapid downregulation of key survival proteins, including MCL-1 and MYC. The depletion of these anti-apoptotic and pro-proliferative proteins triggers the intrinsic apoptotic pathway, ultimately leading to cancer cell death.

The Foundational Science of Tambiciclib: A Technical Guide for Researchers

Tambiciclib (SLS009/GFH009) is a potent and highly selective, intravenously administered small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9). It is currently under investigation as a promising therapeutic agent for various hematological malignancies and solid tumors, with a particular focus on acute myeloid leukemia (AML). This technical guide provides an in-depth overview of the foundational science of this compound, including its mechanism of action, preclinical evidence, and clinical trial data, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action: Selective Inhibition of CDK9-Mediated Transcription

This compound's primary mechanism of action is the selective inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex. The P-TEFb complex, which also includes a cyclin partner (T1, T2a, T2b, or K), plays a crucial role in the regulation of gene transcription. It phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), an event that is essential for the transition from transcriptional initiation to productive elongation.

In many cancers, particularly hematological malignancies, malignant cells become dependent on the continuous and rapid transcription of genes encoding short-lived survival proteins. These include the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL1) and the proto-oncogene MYC. By inhibiting CDK9, this compound prevents the phosphorylation of RNAP II, leading to a stall in transcriptional elongation. This results in the rapid depletion of critical survival proteins like MCL1 and MYC, ultimately triggering the intrinsic apoptotic pathway and leading to cancer cell death.[1][2]

The high selectivity of this compound for CDK9 over other CDKs and kinases is a key attribute, suggesting the potential for a wider therapeutic window and a more favorable safety profile compared to less selective CDK inhibitors.[2]

Preclinical Evidence: In Vitro and In Vivo Efficacy

A substantial body of preclinical research has demonstrated the potent anti-cancer activity of this compound across a range of cancer models.

In Vitro Studies: Potent Anti-Proliferative and Pro-Apoptotic Effects

This compound has shown potent anti-proliferative activity in various human hematologic malignancy and solid tumor cell lines.

Table 1: In Vitro Anti-Proliferative Activity of this compound (GFH009)

| Cell Line | Cancer Type | IC50 (nM) |

| MV-4-11 | Acute Myeloid Leukemia (AML) | <200 |

| OCI-AML-3 | Acute Myeloid Leukemia (AML) | Data not available |

| HL-60 | Acute Promyelocytic Leukemia | Data not available |

| NCI-H209 | Small Cell Lung Cancer | Data not available |

| RH30 | Rhabdomyosarcoma | Data not available |

Data compiled from publicly available preclinical study results.[3][4] Specific IC50 values for all cell lines are not consistently reported in the provided search results.

Studies have shown that treatment with this compound leads to a dose-dependent decrease in the protein levels of MCL1 and MYC.[2][3] Furthermore, this compound has been observed to induce apoptosis, as evidenced by the cleavage of caspase-3 and PARP in AML cell lines such as OCI-AML-3, MV4-11, and HL-60.[2]

In Vivo Studies: Tumor Growth Inhibition in Xenograft Models

The anti-tumor efficacy of this compound has been confirmed in in vivo xenograft models of human hematologic malignancies. In a study using a mouse model with transplanted human AML cells (MV-4-11), intravenous administration of this compound resulted in a dose-dependent inhibition of tumor growth.[3][5] Notably, twice-weekly injections of this compound maleate (B1232345) at 10 mg/kg significantly prolonged the survival of the tumor-bearing mice without causing significant body weight loss, indicating good tolerability.[5] In vivo studies also confirmed the downregulation of MCL-1 and MYC protein expression in the tumor tissue following this compound treatment.[5]

Clinical Development: Focus on Acute Myeloid Leukemia

This compound is being actively investigated in clinical trials, with the most advanced studies focusing on its use in combination with other agents for the treatment of relapsed/refractory AML.

Phase 2 Clinical Trial (NCT04588922)

A key ongoing study is a Phase 2, open-label, single-arm, multi-center trial evaluating the safety, tolerability, and efficacy of this compound in combination with venetoclax (B612062) and azacitidine in patients with relapsed/refractory AML.[6][7][8][9][10] The trial has explored different dosing schedules, including 45 mg and 60 mg once weekly, and 30 mg twice weekly.[6][8]

Table 2: Key Efficacy Results from the Phase 2 Trial of this compound in Relapsed/Refractory AML

| Patient Population | Dosing Regimen | Overall Response Rate (ORR) | Median Overall Survival (OS) |

| All evaluable patients (n=54) | Various | 33% | Data not available |

| All evaluable patients at optimal dose | 30 mg twice weekly | 40% | Data not available |

| AML with Myelodysplasia-Related Changes (AML-MRC) | 30 mg twice weekly | 44% | 8.9 months |

| AML-MRC with Myelomonocytic/Myelomonoblastic Subtype | 30 mg twice weekly | 50% | Data not available |

| Patients with ASXL1 mutations | 30 mg twice weekly | 50% | Data not available |

| Patients with RUNX1 mutations | Data not available | 60% (n=3/5) | Data not available |

| Patients with TP53 mutations | Data not available | 33% (n=1/3) | Data not available |

| Relapsed/refractory to venetoclax-based regimens | 30 mg twice weekly | 46% | 8.8 months |

Data compiled from multiple press releases and reports on the NCT04588922 trial.[7][8][9]

The combination of this compound with venetoclax and azacitidine has been generally well-tolerated, with no new safety signals observed.[9] The promising results from this trial have led to a recommendation from the FDA to initiate a randomized clinical trial of this compound in the first-line setting for newly diagnosed AML patients.[7]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are representative protocols for key assays used in the preclinical evaluation of this compound.

In Vitro Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MV-4-11, OCI-AML-3) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Add the diluted compound to the wells, typically in a final volume of 100 µL, to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for a specified period, typically 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.

Western Blot Analysis for MCL1 and MYC

Objective: To assess the effect of this compound on the protein expression of MCL1 and MYC.

Methodology:

-

Cell Treatment and Lysis: Treat cancer cells with various concentrations of this compound for a specified time (e.g., 24 hours). Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against MCL1, MYC, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities and normalize the levels of MCL1 and MYC to the loading control.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.

Methodology:

-

Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).

-

Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 MV-4-11 cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly.

-

Drug Administration: Once the tumors reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound intravenously at specified doses and schedules (e.g., 10 mg/kg twice weekly). The control group should receive the vehicle.

-

Efficacy Assessment: Monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

-

Survival Study: In a parallel cohort, monitor the survival of the mice in each group.

Visualizations: Signaling Pathways and Workflows

Visual representations are essential for understanding complex biological processes and experimental designs.

Caption: Mechanism of action of this compound in inhibiting cancer cell survival.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. GFH009 (this compound, GFH-009) | CDK9 inhibitor | Probechem Biochemicals [probechem.com]

- 4. | BioWorld [bioworld.com]

- 5. The pharmacodynamic and mechanistic foundation for the antineoplastic effects of GFH009, a potent and highly selective CDK9 inhibitor for the treatment of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SELLAS’ CDK9 inhibitor to advance after “exceeding expectations” in AML [clinicaltrialsarena.com]

- 7. onclive.com [onclive.com]

- 8. cancernetwork.com [cancernetwork.com]

- 9. cancernetwork.com [cancernetwork.com]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

The Selectivity Profile of Tambiciclib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tambiciclib (formerly known as GFH009 and SLS009) is a potent and highly selective, orally active small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] As a key regulator of transcriptional elongation, CDK9 has emerged as a critical target in oncology, particularly in hematological malignancies where transcriptional addiction to short-lived anti-apoptotic proteins is a common vulnerability.[3][4] this compound is currently under investigation in clinical trials for various cancers, including acute myeloid leukemia (AML).[5][6] This technical guide provides an in-depth exploration of the selectivity profile of this compound, presenting key quantitative data, detailed experimental methodologies, and visualizations of the relevant signaling pathways and experimental workflows.

Selectivity Profile of this compound

This compound has demonstrated high potency against its primary target, CDK9, with reported IC50 values of 1 nM to 9 nM for the CDK9/cyclin T1 complex.[1][2] Its selectivity has been extensively characterized against a broad panel of kinases, showing a favorable profile with significant selectivity over other members of the CDK family and other kinase families.

Kinase Inhibition Data

The inhibitory activity of this compound against members of the CDK family is summarized in the table below. The data highlights the potent and selective inhibition of CDK9.

| Kinase Target | IC50 (nM) | Fold Selectivity vs. CDK9/cyclin T1 |

| CDK9/cyclin T1 | 9 | 1 |

| CDK1/cyclin B | >10000 | >1111 |

| CDK2/cyclin A | 1900 | 211 |

| CDK2/cyclin E | 3600 | 400 |

| CDK3/cyclin E | >10000 | >1111 |

| CDK4/cyclin D1 | >10000 | >1111 |

| CDK5/p25 | 4500 | 500 |

| CDK6/cyclin D3 | >10000 | >1111 |

| CDK7/cyclin H/MAT1 | >10000 | >1111 |

Data sourced from supplementary materials of Zhou et al., Oncotarget, 2023.

Furthermore, it has been reported that this compound exhibits over 200-fold selectivity against other CDKs and over 100-fold selectivity against DYRK1A/B.[1] While extensive screening against a panel of 468 kinases has been performed, the complete raw data from this broad kinome scan is not publicly available. These screenings were conducted by commercial vendors, Eurofins Discovery (KinaseProfiler™) and DiscoverX (KINOMEscan®).[3][7][8]

Mechanism of Action and Signaling Pathway

This compound exerts its anti-cancer effects by inhibiting the kinase activity of CDK9, a key component of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), which is essential for the transition from abortive to productive transcriptional elongation. Inhibition of CDK9 by this compound leads to a reduction in RNAPII phosphorylation, resulting in the downregulation of short-lived messenger RNAs (mRNAs) and their corresponding proteins.[3]

Key downstream targets of this transcriptional suppression include the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1) and the proto-oncogene MYC, both of which are critical for the survival and proliferation of many cancer cells.[2][9] The downregulation of these proteins ultimately leads to the induction of apoptosis.[3]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the characterization of this compound's selectivity and mechanism of action.

Biochemical Kinase Inhibition Assay (Radiometric)

This protocol is a generalized representation of the Eurofins KinaseProfiler™ radiometric assay format.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.

Materials:

-

Purified recombinant kinases

-

Specific peptide or protein substrates for each kinase

-

[γ-³³P]ATP

-

Assay buffer (typically contains Tris-HCl, MgCl₂, DTT, and BSA)

-

This compound stock solution (in DMSO)

-

96-well or 384-well plates

-

Phosphoric acid

-

Filter mats

-

Scintillation counter

Workflow:

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO.

-

Reaction Setup: In a multi-well plate, add the kinase, its specific substrate, and the assay buffer.

-

Inhibition: Add the diluted this compound or DMSO (vehicle control) to the wells and briefly pre-incubate.

-

Reaction Initiation: Initiate the kinase reaction by adding a solution containing MgCl₂ and [γ-³³P]ATP.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 40-120 minutes).

-

Reaction Termination: Stop the reaction by adding phosphoric acid.

-

Substrate Capture: Spot the reaction mixture onto a filter mat, which captures the phosphorylated substrate.

-

Washing: Wash the filter mats multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Detection: Dry the filter mats and measure the amount of incorporated ³³P using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis in cancer cell lines following treatment with this compound.

Materials:

-

Cancer cell lines (e.g., MV-4-11, HL-60)

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed the cells in multi-well plates at a predetermined density and allow them to adhere (if applicable) or stabilize overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 24-72 hours).

-

Cell Harvesting: For suspension cells, collect them by centrifugation. For adherent cells, gently detach them using trypsin or a cell scraper and then collect by centrifugation.

-

Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

-

FITC signal (Annexin V) is typically detected in the FL1 channel.

-

PI signal is typically detected in the FL2 or FL3 channel.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant:

-

Lower-left (Annexin V-/PI-): Live cells

-

Lower-right (Annexin V+/PI-): Early apoptotic cells

-

Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V-/PI+): Necrotic cells (often due to membrane damage during processing)

-

Western Blotting for MCL-1 and c-MYC Expression

Objective: To determine the effect of this compound on the protein expression levels of MCL-1 and c-MYC.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-MCL-1, anti-c-MYC, and a loading control like anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound as described for the apoptosis assay. After treatment, wash the cells with cold PBS and lyse them on ice with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block non-specific binding sites on the membrane by incubating it in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies against MCL-1, c-MYC, and the loading control overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate it with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and then apply the ECL substrate.

-

Imaging: Capture the chemiluminescent signal using a digital imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of MCL-1 and c-MYC to the loading control to determine the relative change in protein expression.

Conclusion

This compound is a highly potent and selective inhibitor of CDK9. Its selectivity profile, particularly within the CDK family, underscores its targeted mechanism of action. By inhibiting CDK9-mediated transcriptional elongation, this compound effectively downregulates key oncogenic proteins such as MCL-1 and c-MYC, leading to apoptosis in cancer cells. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other selective kinase inhibitors in drug discovery and development. Further disclosure of the complete kinome scan data will provide an even more comprehensive understanding of this compound's selectivity and potential off-target effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. GFH009 (this compound, GFH-009) | CDK9 inhibitor | Probechem Biochemicals [probechem.com]

- 3. oncotarget.com [oncotarget.com]

- 4. The pharmacodynamic and mechanistic foundation for the antineoplastic effects of GFH009, a potent and highly selective CDK9 inhibitor for the treatment of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. onclive.com [onclive.com]

- 6. cancernetwork.com [cancernetwork.com]

- 7. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]

- 8. drugtargetreview.com [drugtargetreview.com]

- 9. Targeting CDK9: The Therapeutic Potential of GFH009 in Hematologic Malignancies [synapse.patsnap.com]

Tambiciclib's Impact on RNA Polymerase II Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tambiciclib (formerly known as GFH009 and SLS009) is a highly potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). As a critical component of the Positive Transcription Elongation Factor b (P-TEFb) complex, CDK9 plays a pivotal role in the regulation of gene transcription through the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII). This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its impact on RNAPII phosphorylation. It includes a summary of quantitative data, detailed experimental protocols for assessing its activity, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction: The Role of CDK9 in Transcriptional Elongation

Eukaryotic gene transcription is a tightly regulated process. A key control point is the transition of RNA Polymerase II from a paused state at the promoter-proximal region to productive elongation. This transition is orchestrated by the Positive Transcription Elongation Factor b (P-TEFb), a complex composed of CDK9 and a cyclin partner, most commonly Cyclin T1.

The C-terminal domain (CTD) of the largest subunit of RNAPII, RPB1, consists of multiple repeats of the heptapeptide (B1575542) consensus sequence Y¹S²P³T⁴S⁵P⁶S⁷. The phosphorylation status of this domain acts as a dynamic scaffold for the recruitment of various factors that regulate transcription, RNA processing, and chromatin modification.

During transcription initiation, CDK7, a component of the general transcription factor TFIIH, phosphorylates Serine 5 (Ser5) and Serine 7 (Ser7) of the CTD. This allows for promoter clearance, but RNAPII subsequently pauses. The release of this pause and the switch to productive elongation is triggered by the recruitment of P-TEFb, whereupon CDK9 phosphorylates Serine 2 (Ser2) of the CTD repeats. This Ser2 phosphorylation is a hallmark of actively elongating RNAPII.

Mechanism of Action of this compound

This compound is an ATP-competitive inhibitor of CDK9. By binding to the ATP-binding pocket of CDK9, it prevents the kinase from phosphorylating its substrates, most notably the Ser2 residue of the RNAPII CTD. This inhibition of Ser2 phosphorylation prevents the release of paused RNAPII, leading to a blockage of transcriptional elongation. This, in turn, results in the downregulation of the expression of short-lived anti-apoptotic proteins, such as Mcl-1 and Myc, making CDK9 an attractive target in oncology.

Quantitative Data

The following tables summarize the available quantitative data on the activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Target | Value | Reference |

| IC₅₀ | CDK9 | 1 nM | [1] |

Table 2: Cellular Activity of this compound

| Cell Line(s) | Assay | Observation | Reference |

| Acute Myeloid Leukemia (AML) cell lines | Western Blot | Dose-dependent reduction in p-RNA Pol II Ser2 levels. No effect on p-RNA Pol II Ser5 levels. | [1] |

| Colorectal Cancer (CRC) MSI-H cell lines | Cytotoxicity Assay | IC₅₀ values below 100 nM in 50% of cell lines with ASXL1 mutations. |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on RNAPII phosphorylation.

In Vitro CDK9 Kinase Assay (Luminescence-Based)

This protocol is adapted from commercially available ADP-Glo™ or similar kinase assay kits and is designed to determine the IC₅₀ of this compound against CDK9 in a biochemical setting.

Materials:

-

Recombinant human CDK9/Cyclin T1 enzyme

-

Kinase substrate (e.g., a peptide derived from the RNAPII CTD)

-

Adenosine triphosphate (ATP)

-

This compound (serially diluted in DMSO)

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

-

Luminescence-based ADP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well white microplates

-

Plate reader capable of luminescence detection

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute these stock solutions in the kinase assay buffer to a 4x final concentration.

-

Plate Setup: Add 2.5 µL of the 4x this compound dilutions or a vehicle control (DMSO) to the wells of a 384-well plate.

-

Enzyme Addition: Add 2.5 µL of 4x recombinant CDK9/Cyclin T1 enzyme solution to each well. Incubate for 10-15 minutes at room temperature to allow for the inhibitor to bind to the enzyme.

-

Initiate Kinase Reaction: Add 5 µL of a 2x solution containing the RNAPII CTD peptide substrate and ATP to initiate the reaction. The final concentrations should be optimized and are typically around the Km for ATP.

-

Incubation: Cover the plate and incubate for 60 minutes at 30°C.

-

Stop Reaction and Detect ADP: Add the ADP-Glo™ reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Convert ADP to ATP and Measure Luminescence: Add the Kinase Detection Reagent to convert the ADP generated to ATP. Incubate for 30 minutes at room temperature. Measure the luminescence signal using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Western Blot Analysis of RNAPII Ser2 Phosphorylation in Cells

This protocol details the steps to measure the levels of Ser2-phosphorylated RNAPII in cultured cells treated with this compound.

Materials:

-

Cell line of interest (e.g., MV-4-11 AML cells)

-

Complete cell culture medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA or Bradford protein assay reagents

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-RNAPII CTD (Ser2)

-

Mouse anti-total RNAPII (8WG16)

-

Mouse anti-β-actin or GAPDH (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere (if applicable) overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) or vehicle control (DMSO) for a desired time (e.g., 6 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in lysis buffer on ice for 30 minutes. Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against p-Ser2 RNAPII diluted in blocking buffer overnight at 4°C.

-

Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: To detect total RNAPII and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies.

-

Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-Ser2 RNAPII signal to the total RNAPII signal and/or the loading control to determine the relative change in phosphorylation upon treatment with this compound.

Visualizations

Signaling Pathway

References

Methodological & Application

Application Notes and Protocols for Tambiciclib in Acute Myeloid Leukemia (AML) Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tambiciclib (formerly GFH009 or SLS009) is an orally active, highly potent, and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] CDK9 is a key transcriptional regulator, and its inhibition has emerged as a promising therapeutic strategy in various hematologic malignancies, including Acute Myeloid Leukemia (AML).[2][3] this compound has an IC50 of 1 nM for CDK9 and demonstrates over 200-fold selectivity against other CDKs.[1] In AML models, this compound has been shown to inhibit the phosphorylation of RNA Polymerase II, leading to the downregulation of crucial anti-apoptotic proteins like MCL1 and oncogenes such as MYC, ultimately inducing apoptosis in cancer cells.[1][3]

These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound in AML cell lines.

Mechanism of Action

This compound exerts its anti-leukemic effects by selectively inhibiting CDK9. This inhibition prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, a critical step for transcriptional elongation. Consequently, the transcription of short-lived and critical survival proteins is suppressed. In AML, this leads to the rapid downregulation of the anti-apoptotic protein MCL1 and the oncogene MYC, which are often overexpressed and drive cancer cell proliferation and survival.[1][3] The depletion of these key proteins triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1]

Data Presentation

Table 1: this compound (GFH009) IC50 Values in AML Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in various AML cell lines after an 8-hour exposure.[3]

| Cell Line | TP53 Status | ASXL1 Status | IC50 (nM) |

| MOLM-13 | Wild-Type | Not Specified | 23 |

| MOLM-13 | TP53 knockout | Not Specified | 46 |

| THP-1 | Mutated | Wild-Type | 42 |

| NOMO-1 | Mutated | Mutated | 43 |

Note: In a broader study across various human hematologic malignancy cell lines, this compound demonstrated IC50 values below 0.2 μM (200 nM) in 7 out of 10 cell lines tested.

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of this compound in AML cell lines.

Protocol 1: Cell Viability Assay (CellTiter-Glo®)

This protocol is for determining the dose-dependent cytotoxicity of this compound.

Materials:

-

AML cell lines (e.g., MV4-11, MOLM-13, THP-1, NOMO-1)

-

RPMI-1640 medium with L-glutamine

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

DMSO (vehicle control)

-

96-well flat-bottom plates (white, for luminescence)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Culture: Culture AML cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed cells in a white 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of culture medium. Incubate for 24 hours.

-

Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create 10X working solutions of the desired final concentrations (e.g., ranging from 1 nM to 10 µM).

-

Cell Treatment: Add 10 µL of the 10X this compound working solutions or vehicle control (medium with DMSO) to the appropriate wells.

-

Incubation: Incubate the plate for the desired time period (e.g., 8, 24, 48, or 72 hours). An 8-hour exposure has been shown to be effective.[3]

-

Assay:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

-

Data Analysis:

-

Normalize the data to the vehicle-treated control wells (representing 100% viability).

-

Plot the normalized viability against the logarithm of this compound concentration.

-

Calculate the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).

-

Protocol 2: Western Blot for Protein Expression Analysis

This protocol is for assessing the levels of MCL1, MYC, and markers of apoptosis (cleaved Caspase-3, cleaved PARP).

Materials:

-

Treated AML cells from a 6-well plate

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4X)

-

SDS-PAGE gels (e.g., 4-12% gradient gels)

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies (e.g., rabbit anti-MCL1, rabbit anti-MYC, rabbit anti-cleaved Caspase-3, rabbit anti-cleaved PARP, mouse anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)

-

TBST (Tris-Buffered Saline with 0.1% Tween-20)

-

Enhanced Chemiluminescence (ECL) detection reagent

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed AML cells (e.g., MV4-11, HL-60) in 6-well plates at a density of 0.5-1.0 x 10^6 cells/mL.

-

Treat with various concentrations of this compound (e.g., 0.03-1 µM) or vehicle for the desired time (e.g., 2, 6, 10, or 24 hours).[1]

-

Harvest cells by centrifugation, wash once with ice-cold PBS.

-

Lyse the cell pellet with 100-200 µL of ice-cold RIPA buffer. Incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Mix 20-40 µg of protein with 4X Laemmli buffer and boil at 95°C for 5-10 minutes.

-

SDS-PAGE: Load samples onto a polyacrylamide gel and run until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer as per manufacturer's recommendation, e.g., 1:1000) overnight at 4°C. Also probe for a loading control (β-actin or GAPDH).

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 in blocking buffer) for 1 hour at room temperature.

-

Final Washes: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Apply ECL reagent and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify band intensities using software like ImageJ, normalizing the protein of interest to the loading control.

Conclusion

The protocols outlined provide a robust framework for investigating the in vitro activity of this compound against AML cell lines. By utilizing these assays, researchers can effectively determine the cytotoxic potential of this compound, confirm its mechanism of action through the analysis of key protein expression changes, and further explore its therapeutic potential in AML.

References

- 1. SELLAS Announces Positive Topline Data from GFH009 Phase 1 Dose-Escalation Trial in Acute Myeloid Leukemia Cohort Supporting Advancement to Phase 2 Clinical Study, Sellas Life Sciences [ir.sellaslifesciences.com]

- 2. SELLAS Announces Positive Phase 1 Data with CDK9 Inhibitor GFH009 Monotherapy in Patients with Relapsed/Refractory Hematologic Malignancies, Sellas Life Sciences [ir.sellaslifesciences.com]

- 3. genfleet.com [genfleet.com]

Application Notes and Protocols for Tambiciclib in Preclinical Leukemia Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of Tambiciclib (also known as SLS009 or GFH009), a highly selective CDK9 inhibitor, in various leukemia animal models. The following sections detail the mechanism of action, experimental protocols, and key findings from in vivo studies, offering a valuable resource for designing and interpreting preclinical experiments.

Introduction to this compound

This compound is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key transcriptional regulator, and its inhibition leads to the downregulation of anti-apoptotic proteins, such as MCL-1 and survivin, thereby inducing apoptosis in cancer cells.[1] This mechanism is particularly relevant in hematologic malignancies like leukemia, which often exhibit a dependency on these survival proteins. Preclinical data has shown that this compound can induce apoptosis regardless of p53 status, suggesting its potential in treating leukemias with TP53 mutations, which are often associated with poor prognosis.[1]

Mechanism of Action: CDK9 Inhibition-Mediated Apoptosis

This compound exerts its anti-leukemic effects by targeting the CDK9/Cyclin T complex, a key component of the positive transcription elongation factor b (P-TEFb). This inhibition prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, leading to a global suppression of transcription of short-lived mRNAs, including those encoding for critical survival proteins.

Caption: this compound inhibits CDK9, leading to reduced transcription of anti-apoptotic proteins and subsequent apoptosis in leukemia cells.

I. Acute Myeloid Leukemia (AML) Xenograft Model

A. Model System: MV-4-11 Cell Line Xenograft

The MV-4-11 human AML cell line is a widely used model in preclinical oncology. These cells harbor an internal tandem duplication (ITD) in the FMS-like tyrosine kinase 3 (FLT3) gene, a common mutation in AML.

B. Quantitative Data Summary

| Parameter | Monotherapy | Combination Therapy | Control | Reference |

| Tumor Growth Inhibition | Dose-dependent inhibition observed | Not explicitly stated in the provided preclinical context | Vehicle | [2] |

| Median Survival | Not explicitly stated in the provided preclinical context | Not explicitly stated in the provided preclinical context | 53 days | [2] |

| Survival Rate (Day 90) | Not explicitly stated in the provided preclinical context | Not explicitly stated in the provided preclinical context | 6.3% (1/16 mice) | [2] |

C. Experimental Protocol

1. Cell Culture:

-

Culture MV-4-11 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Animal Husbandry:

-

Use immunodeficient mice (e.g., NOD-SCID).

-

House animals in a specific pathogen-free environment with ad libitum access to food and water.

3. Tumor Implantation:

-

Harvest MV-4-11 cells during the logarithmic growth phase.

-

Resuspend cells in a sterile, serum-free medium or a mixture with Matrigel.

-

Subcutaneously inject 5 x 10^6 to 1 x 10^7 cells into the flank of each mouse.

4. Tumor Growth Monitoring and Randomization:

-

Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

When tumors reach a mean volume of 100-200 mm³, randomize mice into treatment and control groups.

5. Drug Formulation and Administration:

-

Formulate this compound (as GFH009 maleate) in a suitable vehicle, such as 50 mM PBS, for intravenous or intraperitoneal administration.

-

Dosing regimens to consider based on preclinical studies include 2.5 mg/kg, 5.0 mg/kg, and 10.0 mg/kg, administered once or twice weekly.[2]

6. Efficacy Assessment:

-

Continue to monitor tumor volume and body weight throughout the study.

-

The primary endpoint is typically tumor growth inhibition.

-

A secondary endpoint can be overall survival, where euthanasia is performed when tumors reach a predetermined size or if signs of morbidity are observed.

7. Pharmacodynamic Analysis (Optional):

-

Collect tumor tissue at specified time points post-treatment.

-

Analyze biomarkers of CDK9 inhibition, such as levels of phosphorylated RNA Polymerase II, MCL-1, and MYC, via methods like Western blotting or immunohistochemistry.

Caption: Workflow for evaluating this compound efficacy in an AML xenograft model.

II. T-Cell Prolymphocytic Leukemia (T-PLL) Patient-Derived Xenograft (PDX) Model

A. Model System: Patient-Derived Xenograft (PDX)

This model involves the engraftment of primary tumor cells from a patient with relapsed/refractory T-PLL into immunodeficient mice, providing a more clinically relevant system.

B. Quantitative Data Summary

| Parameter | This compound Monotherapy | This compound + Venetoclax | Venetoclax Monotherapy | Reference |

| Median Overall Survival | 7.4 weeks | 7.9 weeks | 4.4 weeks | [1] |

C. Experimental Protocol

1. PDX Model Establishment:

-

Obtain fresh tumor cells from a patient with T-PLL under informed consent and appropriate ethical approvals.

-

Inject 3 x 10^6 patient-derived cells via the tail vein into immunodeficient mice (e.g., NSG mice).[3]

2. Engraftment Monitoring:

-

Monitor engraftment by analyzing peripheral blood for the presence of human CD45+ cells using flow cytometry.[3]

-

Initiate treatment when the percentage of human CD45+ cells reaches a predetermined level (e.g., 5%).[3]

3. Drug Formulation and Administration:

-

Formulate this compound for intravenous or intraperitoneal administration. A dose of 10 mg/kg has been used in preclinical T-PLL models.[3]

-

For combination studies, Venetoclax can be formulated for oral gavage at a dose of 25 mg/kg.[3]

4. Treatment Schedule:

-

A potential treatment schedule involves daily administration for 5 days, followed by a 2-day rest period, repeated for a defined number of cycles.

5. Efficacy Assessment:

-

Monitor the percentage of circulating T-PLL cells (hCD45+) in the peripheral blood throughout the treatment period.

-

The primary endpoint is overall survival.

-

Monitor for signs of toxicity, such as weight loss.

Caption: Workflow for the generation and therapeutic evaluation of a T-PLL PDX model.

III. Pediatric Acute Lymphoblastic Leukemia (ALL) Xenograft Model

Preclinical studies have suggested promising efficacy of this compound in pediatric ALL xenograft models. However, detailed protocols and quantitative data from these studies are not yet extensively available in the public domain. Researchers interested in this area should consider adapting the general xenograft protocols described above, using relevant pediatric ALL cell lines or patient-derived samples.

Conclusion

This compound has demonstrated significant preclinical activity in various leukemia animal models. The provided protocols for AML and T-PLL models offer a solid foundation for further in vivo investigation. As more data emerges, particularly for pediatric ALL, these application notes will be updated to reflect the latest findings and methodologies. The robust anti-leukemic effect of this compound, both as a monotherapy and in combination, underscores its potential as a valuable therapeutic agent for patients with leukemia.

References

- 1. SELLAS Life Sciences to Present In Vivo Preclinical Data Demonstrating Statistically Significant Survival Benefit of SLS009 in T-Cell Prolymphocytic Leukemia at the European Society for Medical Oncology (ESMO) Congress 2025, Sellas Life Sciences [ir.sellaslifesciences.com]

- 2. benchchem.com [benchchem.com]

- 3. s203.q4cdn.com [s203.q4cdn.com]

Application Notes and Protocols for Tambiciclib and Venetoclax Combination Therapy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design and methodologies for evaluating the combination therapy of Tambiciclib (a selective CDK9 inhibitor) and Venetoclax (a BCL-2 inhibitor) in the context of Acute Myeloid Leukemia (AML). The protocols outlined below are based on established laboratory techniques and data from preclinical and clinical studies.

Introduction

The combination of this compound and Venetoclax represents a promising therapeutic strategy for AML. This compound targets the transcriptional machinery by inhibiting Cyclin-Dependent Kinase 9 (CDK9), leading to the downregulation of anti-apoptotic proteins like MCL-1 and the oncogene MYC.[1] Venetoclax, on the other hand, directly inhibits the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).[2][3][4][5] The simultaneous inhibition of these key survival pathways is hypothesized to induce synergistic apoptosis in cancer cells.

Data Presentation

The following tables summarize the quantitative data from the Phase 2 clinical trial (NCT04588922) investigating this compound in combination with Venetoclax and Azacitidine in patients with relapsed/refractory AML.[1][5][6][7][8]

Table 1: Overall Response Rates (ORR) in a Phase 2 Trial of this compound in Combination with Venetoclax and Azacitidine in Relapsed/Refractory AML [1][5][6][7][8]

| Patient Subgroup | This compound Dosing | Overall Response Rate (ORR) |

| All Evaluable Patients (n=54) | All Dose Levels | 33% |

| All Evaluable Patients | 30 mg twice weekly | 40% |

| AML with Myelodysplasia-Related Changes (AML-MR) | 30 mg twice weekly | 44% |

| AML-MR with Myelomonocytic/Myelomonoblastic (M4/M5) Subtype (n=12) | 30 mg twice weekly | 50% |

| ASXL1 mutations (n=18) | 30 mg twice weekly | 50% |

Table 2: Median Overall Survival (OS) in a Phase 2 Trial of this compound in Combination with Venetoclax and Azacitidine in Relapsed/Refractory AML [1][5][6][7]

| Patient Subgroup | This compound Dosing | Median Overall Survival (OS) | Historical Benchmark |

| AML with Myelodysplasia-Related Changes (AML-MR) | 30 mg twice weekly | 8.9 months | ~2.4 months |

| Relapsed/Refractory to Venetoclax-based regimens | 30 mg twice weekly | 8.8 months | 2.5 months |

| Median of 2 prior lines of therapy | 30 mg twice weekly | 4.1 months | 1.8 months |

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (MTS Assay)

Objective: To determine the cytotoxic effects of this compound and Venetoclax, alone and in combination, on AML cell lines.

Materials:

-

AML cell lines (e.g., MOLM-13, MV4-11)

-

RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (dissolved in DMSO)

-

Venetoclax (dissolved in DMSO)

-

96-well plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound and Venetoclax in culture medium. For combination studies, prepare a matrix of concentrations based on the IC50 values of the individual drugs.

-

Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle control (DMSO) wells.

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C, protected from light.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis in AML cells following treatment with this compound and Venetoclax.

Materials:

-

AML cells

-

This compound and Venetoclax

-

Annexin V-FITC Apoptosis Detection Kit

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Seed AML cells (e.g., 1 x 10⁶ cells) in a culture flask and treat with the desired concentrations of this compound, Venetoclax, or the combination for 24-48 hours.

-

Harvest the cells, including any floating cells in the supernatant.

-

Wash the cells twice with cold PBS and centrifuge at 670 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.[9]

Protocol 3: Western Blot Analysis

Objective: To assess the effect of this compound and Venetoclax on the expression of target proteins.

Materials:

-

AML cells treated as in the apoptosis assay

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-CDK9, anti-phospho-RNA Polymerase II (Ser2), anti-MCL-1, anti-MYC, anti-BCL-2, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Lyse the treated cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-